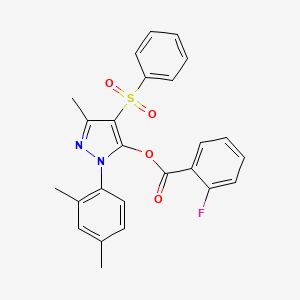![molecular formula C14H17N B2893872 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 17897-01-7](/img/structure/B2893872.png)
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique structure with a cycloheptane ring fused to an indole core, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the Fischer indole synthesis. This method uses cycloheptanone, phenylhydrazine hydrochloride, and iodomethane as starting materials. The reaction proceeds under reflux conditions in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis remains a viable route for large-scale production. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the indole core, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl groups, and other electrophiles can be introduced using reagents like halogenating agents and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indoles.
Aplicaciones Científicas De Investigación
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the methyl group at the 2-position.
Tetrahydrocarbazoles: Similar structure but with a different ring fusion pattern.
Indolines: Reduced form of indoles with a saturated ring.
Uniqueness
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-10-7-8-14-12(9-10)11-5-3-2-4-6-13(11)15-14/h7-9,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBWNBCZRRBLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
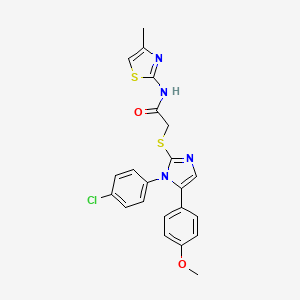
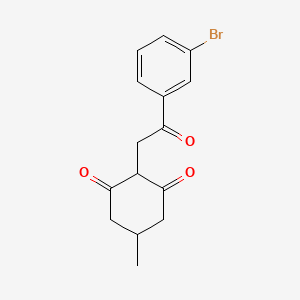
![1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone](/img/structure/B2893791.png)
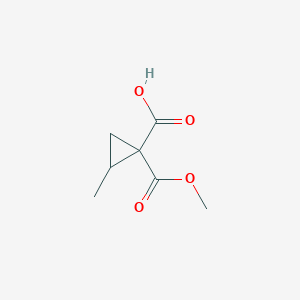
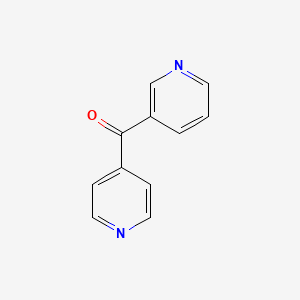
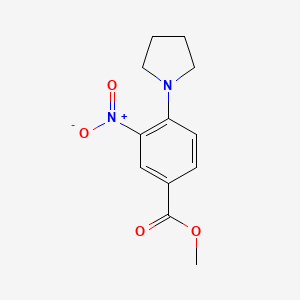
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)
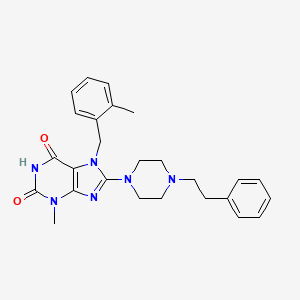

![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)
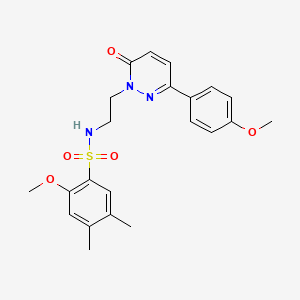
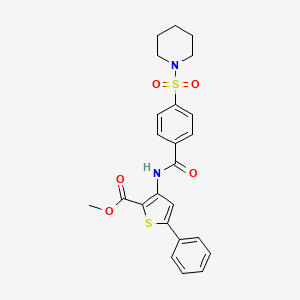
![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)
